
2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(3-pyridinylmethyl)propanamide
説明
The compound "2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(3-pyridinylmethyl)propanamide" represents a category of chemical entities that have been explored for various applications, including antifungal, herbicidal activities, and as intermediates in organic synthesis. The interest in such compounds lies in their structural specificity and activity profile, which enable potential applications in material science, pharmacology, and agriculture, although the focus here excludes drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from basic raw materials to achieve the desired complex structures. For example, a novel compound was synthesized using specific raw materials, demonstrating the intricacy involved in constructing such molecules, though the exact target compound synthesis details are not directly available, insights from similar compounds highlight the complexity and precision required in these synthesis processes (Xue Si, 2009).
Molecular Structure Analysis
Crystal structure determinations, often through X-ray diffraction analysis, are crucial for understanding the three-dimensional configuration of these compounds. Such analyses provide insights into the molecular geometry, bond lengths, angles, and the overall spatial arrangement, which are essential for predicting the chemical reactivity and interactions of the compound. For instance, studies have determined crystal structures of related compounds, laying the groundwork for understanding the structural basis of their activity (Liu et al., 2008).
科学的研究の応用
Environmental Fate and Behavior
Research on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights their widespread distribution in the environment due to agricultural use. These compounds can persist in soil, air, and water, potentially affecting non-target organisms through various exposure pathways. The environmental fate of these herbicides is influenced by factors like soil composition, weather conditions, and their ability to be degraded by microbial activity or chemical processes (Islam et al., 2017).
Ecotoxicological Effects
The ecotoxicological effects of chlorophenols, a related group of compounds, have been documented in aquatic and terrestrial organisms. These effects include oxidative stress, immune system alterations, endocrine disruption, and potential genotoxicity. Chlorophenols can cause acute and chronic toxic effects on aquatic organisms, indicating the need for understanding the toxicological profiles of related compounds like "2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(3-pyridinylmethyl)propanamide" (Ge et al., 2017).
Microbial Degradation and Bioremediation
The role of microorganisms in degrading herbicides based on 2,4-D and their metabolites has been a focus of research due to the potential for bioremediation of contaminated environments. Studies have identified various bacteria and fungi capable of utilizing these compounds as carbon sources, leading to their breakdown and removal from the environment. This highlights the potential for microbial remediation strategies to mitigate the impact of such herbicides on ecosystems (Magnoli et al., 2020).
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-16(2,22-14-6-5-12(17)8-13(14)18)15(21)20-10-11-4-3-7-19-9-11/h3-9H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJPUZPCHRGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN=CC=C1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(pyridin-3-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



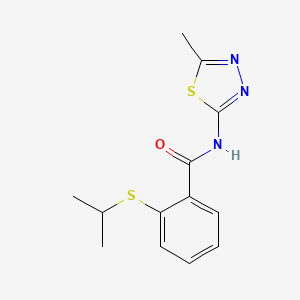
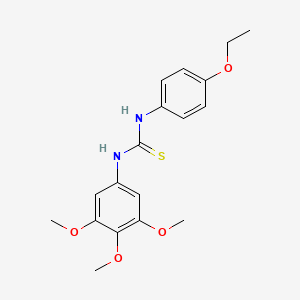
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4584431.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
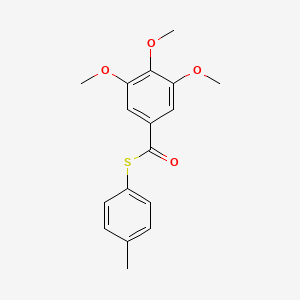
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)
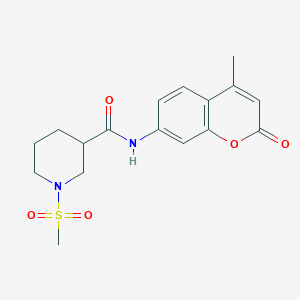
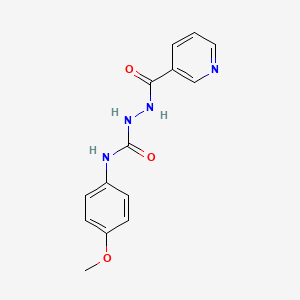
![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)